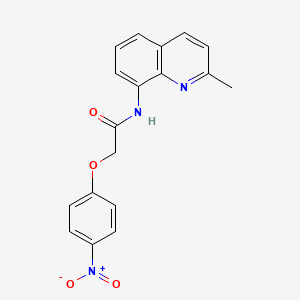
N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and an acetamide group at the 8-position, along with a nitrophenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of 2-methylquinolin-8-amine: The 2-methylquinoline is then nitrated to form 2-methylquinolin-8-nitro, which is subsequently reduced to 2-methylquinolin-8-amine using a reducing agent like iron powder and hydrochloric acid.
Acylation: The 2-methylquinolin-8-amine is acylated with 2-(4-nitrophenoxy)acetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: N-(2-methylquinolin-8-yl)-2-(4-aminophenoxy)acetamide.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity, leading to disruption of metabolic pathways.
Induce apoptosis: In cancer cells, it can induce programmed cell death by activating apoptotic pathways.
Interact with DNA: It can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline-8-ol: Known for its antimicrobial properties.
2-methylquinoline: The parent compound used in the synthesis of this compound.
Uniqueness
Structural Features: The presence of both a nitrophenoxy group and an acetamide moiety makes it unique compared to other quinoline derivatives.
Biological Activity: Its potential as an antimicrobial and anticancer agent sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H15N3O4/c1-12-5-6-13-3-2-4-16(18(13)19-12)20-17(22)11-25-15-9-7-14(8-10-15)21(23)24/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
WYTZFQQLIJULCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















